人参皂苷 R1

描述

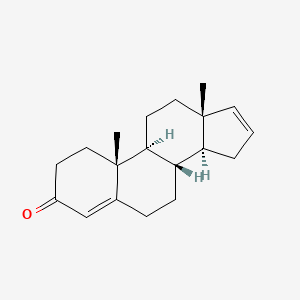

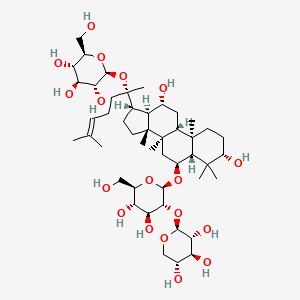

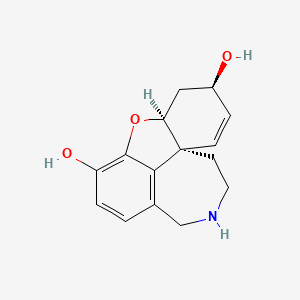

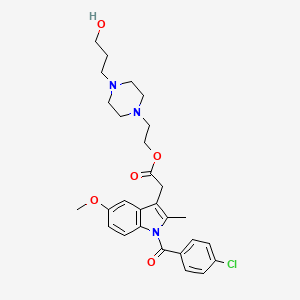

Notoginsenoside R1 is a dammarane saponin originated from Panax notoginseng . It is known to exhibit antioxidant, anti-inflammatory, antiapoptotic, and immune-stimulatory properties . It is also a unique bioactive component of Panax notoginseng with anti-inflammatory and antioxidant effects .

Synthesis Analysis

Notoginsenoside R1 is a dammarane saponin in Panax notoginseng with promising cardioprotective effects . The bioactivity–structure relationship of such saponins suggested that the presence of a hydroxyl group at C25 could elevate its performance .

Molecular Structure Analysis

Notoginsenoside R1 is a triterpene saponin originally found in species of Panax (ginseng) that exhibits neuroprotective, anti-atherosclerotic, anti-inflammatory, anti-hyperlipidemic, and immunostimulatory activities .

Chemical Reactions Analysis

The bioactivity–structure relationship of dammarane saponins suggests that the number of sugar moieties and their position, the difference in aglycone types, the position of double bond and hydroxyl groups, as well as the R/S stereoselectivity of C20 profoundly influence their overall efficacy in dealing with cancer, myocardial injury etc., among which the hydroxylation at C25 has been emphasized in the last decade .

Physical And Chemical Properties Analysis

Notoginsenoside R1 has a molecular weight of 933.13 and a molecular formula of C47H80O18 . It is a white to off-white powder that is soluble in water .

科学研究应用

Protection against Diabetic Nephropathy

NGR1 has been found to protect against Diabetic Nephropathy (DN), a leading cause of end-stage renal failure . It does this by upregulating Nrf2-Mediated HO-1 Expression . NGR1 treatment increased serum lipid, β2-microglobulin, serum creatinine, and blood urea nitrogen levels of db/db mice . It also reduced the glomerular volume and fibrosis in diabetic kidneys .

Cardioprotective Effects

Previous studies have shown that NGR1 has cardioprotective effects . However, the specific mechanisms and applications in this area are not detailed in the available resources.

Neuroprotective Effects

NGR1 also has neuroprotective effects . Like its cardioprotective effects, the specific mechanisms and applications in neuroprotection are not detailed in the available resources.

Treatment of Diabetic Retinopathy

NGR1 has been found to ameliorate Diabetic Retinopathy (DR) through PINK1-Dependent Activation of Mitophagy . It significantly inhibited apoptosis, markedly suppressed the VEGF expression, markedly increased PEDF expression and markedly inhibited oxidative stress and inflammation in rat retinal Müller cells (rMC-1) subjected to high glucose (HG) and in the retinas of db/db mice .

Treatment of Diabetic Encephalopathy

NGR1 possesses pharmacological properties, including treating diabetic encephalopathy . The specific mechanisms and applications in this area are not detailed in the available resources.

Improvement of Microcirculatory Disorders

NGR1 is also known for improving microcirculatory disorders . The specific mechanisms and applications in this area are not detailed in the available resources.

作用机制

Target of Action

Notoginsenoside R1, a unique bioactive component of Panax notoginseng, has been found to interact with several targets. It has been shown to reduce the expression of tumor necrosis factor-Alpha (TNF-α) in myocardial tissues and AC16 cardiomyocytes . It also targets the NLRP3/caspase-1/IL-1β pathway , and interacts with mTOR and AKT . Furthermore, it has potential binding sites with Vascular Endothelial Growth Factor A (VEGFA) and Fibroblast Growth Factor 1 (FGF1) proteins , and it promotes PPAR-γ-mediated TGF-β1/Smads signalling pathways .

Mode of Action

Notoginsenoside R1 interacts with its targets leading to a variety of changes. It reduces the expression of TNF-α in myocardial tissues and AC16 cardiomyocytes . It also inhibits the NLRP3/Cleaved Caspase-1/IL-1β inflammatory pathway . Moreover, it modulates lipid metabolism in ischemic myocardia by interacting with mTOR and AKT .

Biochemical Pathways

Notoginsenoside R1 affects several biochemical pathways. It regulates smooth muscle cell proliferation, vasculature development, and lipid metabolism signaling, especially in the PI3K/AKT pathway . It also promotes neurogenesis via the BDNF/Akt/CREB pathway . Furthermore, it upregulates the activity of estrogen receptor α-dependent phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) and nuclear factor erythroid-2-related factor 2 (NRF2) pathways and downregulates nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .

Pharmacokinetics

It has been suggested that after oral administration, it reaches peak concentration in plasma within 075 h and is eliminated quickly .

Result of Action

Notoginsenoside R1 has several molecular and cellular effects. It has been shown to ameliorate myocardial fibrosis in septic mice . It also reduces foam cell formation in oxidized low-density lipoprotein-induced macrophages and decreases atherosclerotic lesion formation, serum lipid metabolism, and inflammatory cytokines . Moreover, it enhances the affinity stabilization of mTOR and AKT, thus promoting the activation of the AKT/mTOR pathway and improving lipid metabolic abnormity in myocardial ischemic rats .

Action Environment

The action of Notoginsenoside R1 can be influenced by various environmental factors. For instance, it has been suggested that geographical factors, estrogen levels, lifestyle habits, and dietary habits may influence the incidence of diseases where Notoginsenoside R1 could be beneficial . .

安全和危害

未来方向

Notoginsenoside R1 has been shown to ameliorate myocardial fibrosis in septic mice . It has also been found to have potential in the treatment of Alzheimer’s disease (AD), learning and memory abilities were greatly improved after NGR1 intervention . Therefore, it provides a new idea for sepsis drug development .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O18/c1-21(2)10-9-13-47(8,65-41-37(59)34(56)32(54)26(18-48)62-41)22-11-15-45(6)30(22)23(50)16-28-44(5)14-12-29(52)43(3,4)39(44)25(17-46(28,45)7)61-42-38(35(57)33(55)27(19-49)63-42)64-40-36(58)31(53)24(51)20-60-40/h10,22-42,48-59H,9,11-20H2,1-8H3/t22-,23+,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34-,35-,36+,37+,38+,39-,40-,41-,42+,44+,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWNQMSUYAGQI-OOSPGMBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036451 | |

| Record name | Notoginsenoside R1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

933.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1 mg/mL, clear colorless solution | |

| Record name | Notoginsenoside R1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Notoginsenoside R1 | |

Color/Form |

White to off-white powder | |

CAS RN |

80418-24-2 | |

| Record name | Notoginsenoside R1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80418-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Notoginsenoside R1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080418242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Notoginsenoside R1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80418-24-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOTOGINSENOSIDE R1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z62692362Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Notoginsenoside R1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8111 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-benzylpiperazin-1-yl)acetyl]-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B1221388.png)

![5-chloro-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B1221395.png)

![cis-2,3-dihydro-3-[(4-methylpiperazinyl)methyl]-2-phenyl-1,5-benzothiazepin-4(5H)-one](/img/structure/B1221397.png)

![2,4,6-Trimethyl-7-oxa-2,4-diazabicyclo[4.1.0]heptane-3,5-dione](/img/structure/B1221404.png)